molecular formula C21H20O11 B192653 Vincetoxicoside B CAS No. 22007-72-3

Vincetoxicoside B

Cat. No.: B192653
CAS No.: 22007-72-3
M. Wt: 448.4 g/mol
InChI Key: QPHXPNUXTNHJOF-XNFUJFQVSA-N
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Description

Vincetoxicoside B is a naturally occurring flavonoid glycoside isolated from various plant species, including Polygonum paleaceum Wall. It is known for its antifungal, antioxidant, and hepatoprotective properties . The compound has a molecular formula of C21H20O11 and a molecular weight of 448.38 g/mol .

Scientific Research Applications

Vincetoxicoside B has a wide range of scientific research applications:

Safety and Hazards

Vincetoxicoside B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vincetoxicoside B is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or ethanol to extract the compound from plant materials. The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification through chromatography. The final product is obtained after solvent removal and drying .

Chemical Reactions Analysis

Types of Reactions

Vincetoxicoside B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vincetoxicoside B

This compound is unique due to its combination of antifungal, antioxidant, and hepatoprotective properties. Its ability to inhibit hepatitis C virus replication sets it apart from other similar compounds .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHXPNUXTNHJOF-XNFUJFQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944612
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22007-72-3
Record name Quercetin 7-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22007-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 7-rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincetoxicoside B
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Customer
Q & A

Q1: What biological activities have been reported for Vincetoxicoside B?

A1: this compound has demonstrated synergistic antifungal activity in combination with other flavonoids like quercetin and kaempferol []. It has also been identified as a potential PPARγ partial agonist through computational screening []. Additionally, in silico studies suggest it might interact with proteins involved in the PI3K-Akt signaling pathway, potentially impacting cancer-related processes [].

Q2: What structural features of this compound are important for its antifungal activity?

A2: Research suggests that a free 3-OH group within the flavonoid structure is important for the synergistic antifungal activity observed for this compound when combined with other flavonoids [].

Q3: Has this compound been isolated from any plant sources?

A3: Yes, this compound has been isolated from several plant species. These include Polygonum paleaceum [], Laurus nobilis [], and Incarvillea mairei var. granditlora [].

Q4: What computational methods have been employed to study this compound?

A4: Molecular docking and molecular dynamics (MD) simulations have been used to investigate the binding interactions of this compound with target proteins, particularly PPARγ []. Additionally, descriptor-based drug-likeness analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling have been performed to assess its potential as a drug candidate [].

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